molecular formula C20H14ClNO5 B12495880 4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate

4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate

Cat. No.: B12495880
M. Wt: 383.8 g/mol
InChI Key: GJEBBKLBAZOPJU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 4-chloro-3-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-(benzyloxy)phenol with 4-chloro-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 4-(Benzyloxy)phenyl 4-amino-3-nitrobenzoate.

    Substitution: 4-(Benzyloxy)phenyl 4-(substituted)benzoate, where the substituent depends on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate largely depends on the specific applicationFor example, the nitro group can participate in redox reactions, while the benzyloxy and chloro groups can engage in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate is unique due to the combination of its functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H14ClNO5

Molecular Weight

383.8 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C20H14ClNO5/c21-18-11-6-15(12-19(18)22(24)25)20(23)27-17-9-7-16(8-10-17)26-13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

GJEBBKLBAZOPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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